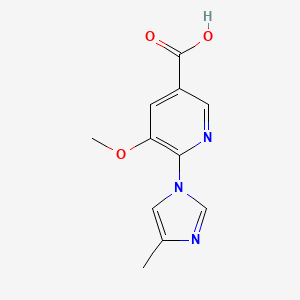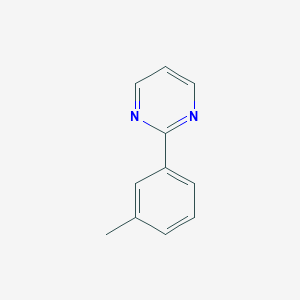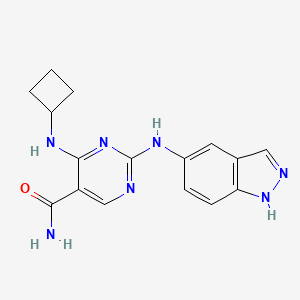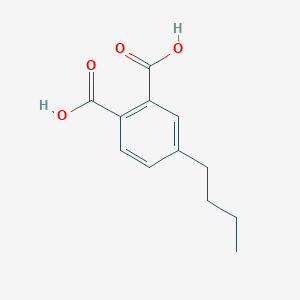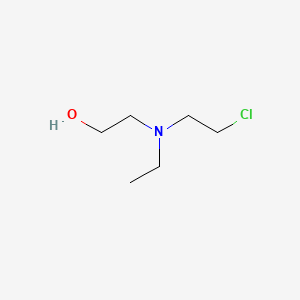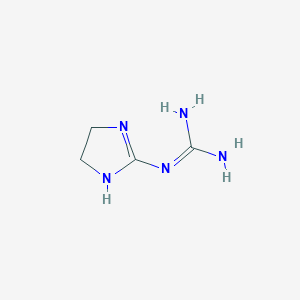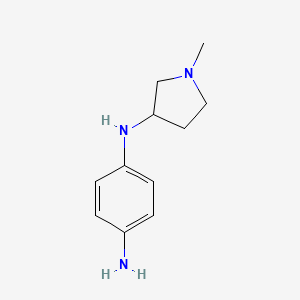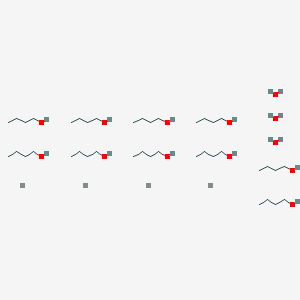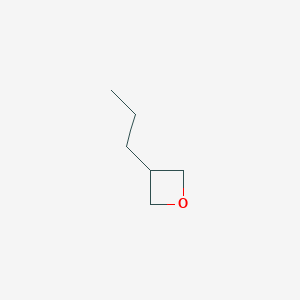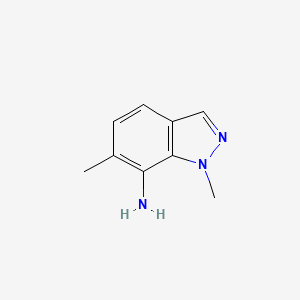
1,6-dimethyl-1H-Indazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-1H-Indazol-7-amine is a chemical compound belonging to the class of indazoles, which are nitrogen-containing heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Dimethyl-1H-Indazol-7-amine can be synthesized through various synthetic routes. One common method involves the cyclization of 1,6-dimethyl-7-aminopyridine with hydrazine hydrate under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst such as hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1,6-Dimethyl-1H-Indazol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of indazole-7-one derivatives.
Reduction: Formation of indazole-7-amine derivatives.
Substitution: Formation of various substituted indazoles depending on the reagents used.
Applications De Recherche Scientifique
1,6-Dimethyl-1H-Indazol-7-amine has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1,6-Dimethyl-1H-Indazol-7-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation. By inhibiting IDO, the compound can enhance the immune response against cancer cells.
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-1H-indazol-5-amine
1,3-Dimethyl-1H-indazol-6-amine
1,2-Dimethyl-1H-indazol-7-amine
1,4-Dimethyl-1H-indazol-7-amine
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1,6-dimethylindazol-7-amine |
InChI |
InChI=1S/C9H11N3/c1-6-3-4-7-5-11-12(2)9(7)8(6)10/h3-5H,10H2,1-2H3 |
Clé InChI |
DGIBVGXRHDYQJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C=NN2C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


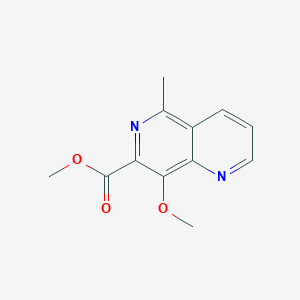
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)

